6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to be structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
It’s worth noting that the compound’s synthesis involves a profound structural transformation . This transformation includes the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . These reactions lead to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
Given the wide spectrum of biological activity exhibited by cyclopenta[b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of this compound involves reactions that are carried out under specific conditions, such as a certain temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents like benzyl chloride or 1,2-dibromoethane are employed.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Cyclopenta[b]thieno[3,2-e]pyridines: These are structurally related compounds that also show diverse biological activities.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a fluorescent probe and an inhibitor of protein kinase FGFR1 sets it apart from other similar compounds .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.23 g/mol. Its structure features a cyclopenta[b]pyridine ring system, which is known for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases, including FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in cell proliferation and survival pathways. The compound's acetylated structure enhances its solubility and stability, potentially increasing its efficacy as a therapeutic agent.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies using the MTT assay demonstrated cytotoxic effects against several human cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 6.31 |
A549 (Lung) | 7.95 |
HCT-116 (Colon) | Moderate |
These findings indicate that the compound exhibits promising cytotoxicity against breast and lung cancer cells while showing moderate activity against colon cancer cells .
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for:
- Hypoglycemic Effects : Potential use in managing diabetes by modulating glucose levels.
- Calcium Channel Antagonism : Investigated for cardiovascular applications by affecting calcium ion flow in cardiac tissues.
Comparative Analysis with Similar Compounds
The biological profile of this compound can be contrasted with related compounds such as cyclopenta[b]pyridine derivatives. These compounds often share similar pharmacological activities but vary in potency and specificity due to structural differences.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : Demonstrated significant reduction in cell viability at concentrations as low as 6.31 μM.
- A549 Cell Line : Showed promising results with an IC50 value of 7.95 μM, indicating its potential as a therapeutic agent for lung cancer treatment.
These studies support the compound's role as a candidate for further development in anticancer therapies .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUPALDLPJGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-59-9 | |
Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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